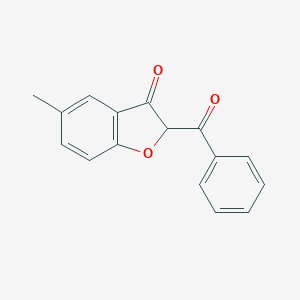
2-benzoyl-5-methyl-1-benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzoyl-5-methyl-1-benzofuran-3(2H)-one (Benzofuranone) is a heterocyclic organic compound that is widely used in the chemical and pharmaceutical industries. This compound has a unique structure that makes it a valuable tool in scientific research and drug discovery.
Wirkmechanismus
The mechanism of action of Benzofuranone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, Benzofuranone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Benzofuranone has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and differentiation.
Biochemische Und Physiologische Effekte
Benzofuranone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Benzofuranone has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, Benzofuranone has been shown to have antioxidant properties, which may help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Benzofuranone has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. Benzofuranone is also stable under normal lab conditions and can be stored for long periods of time. However, Benzofuranone has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, Benzofuranone can be toxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Benzofuranone. One area of interest is the development of new drugs based on Benzofuranone. Researchers are exploring the use of Benzofuranone as a scaffold for the development of new anti-cancer agents, antipsychotics, and other therapeutic agents. Another area of interest is the use of Benzofuranone as a fluorescent probe for the detection of metal ions. Researchers are exploring the use of Benzofuranone as a new tool for studying metal ion homeostasis in cells. Finally, researchers are exploring the use of Benzofuranone as a ligand for the synthesis of metal complexes. This could lead to the development of new materials with unique properties for use in electronics, optics, and other applications.
Conclusion:
In conclusion, Benzofuranone is a valuable tool in scientific research and drug discovery. It has a unique structure that makes it a versatile compound for a variety of applications. Benzofuranone has been extensively studied for its potential therapeutic applications, and has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Benzofuranone has also been used as a scaffold for the development of new drugs, as a fluorescent probe for the detection of metal ions, and as a ligand for the synthesis of metal complexes. With continued research, Benzofuranone has the potential to make significant contributions to the fields of chemistry, biology, and medicine.
Synthesemethoden
Benzofuranone can be synthesized through several methods, including the reaction between 2-hydroxybenzophenone and acetic anhydride, or the reaction between 2-hydroxybenzophenone and benzoyl chloride. The yield of Benzofuranone varies depending on the reaction conditions, but typically ranges from 50-80%.
Wissenschaftliche Forschungsanwendungen
Benzofuranone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Benzofuranone has also been used as a scaffold for the development of new drugs, such as antipsychotics and anti-cancer agents. In addition, Benzofuranone has been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
Eigenschaften
CAS-Nummer |
5465-05-4 |
|---|---|
Produktname |
2-benzoyl-5-methyl-1-benzofuran-3(2H)-one |
Molekularformel |
C16H12O3 |
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
2-benzoyl-5-methyl-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O3/c1-10-7-8-13-12(9-10)15(18)16(19-13)14(17)11-5-3-2-4-6-11/h2-9,16H,1H3 |
InChI-Schlüssel |
XXTKNXLYHQYCDJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(C2=O)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(C2=O)C(=O)C3=CC=CC=C3 |
Andere CAS-Nummern |
5465-05-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



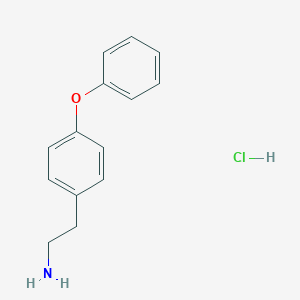

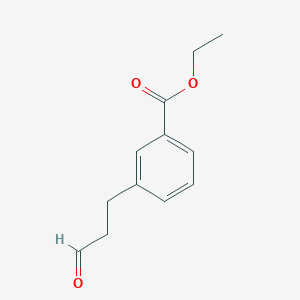
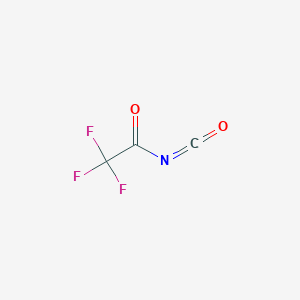



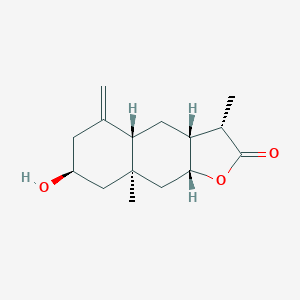

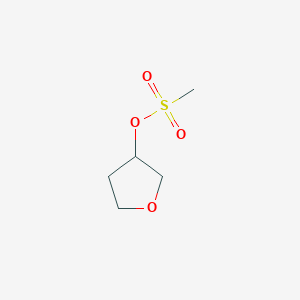

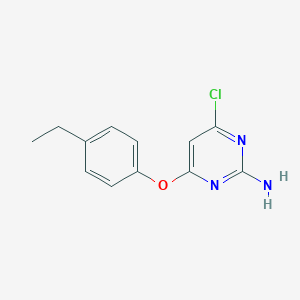
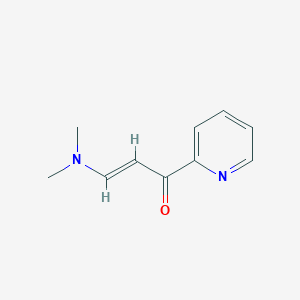
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)